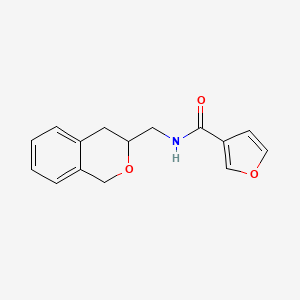

![molecular formula C23H17ClN4O2S B2424379 6-(3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)-5-メチル-3-(4-メチルベンジル)チエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 1326862-20-7](/img/structure/B2424379.png)

6-(3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)-5-メチル-3-(4-メチルベンジル)チエノ[2,3-d]ピリミジン-4(3H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

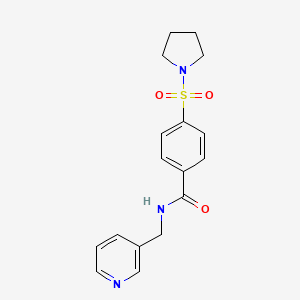

Thieno[2,3-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using techniques such as mass spectra, 1H NMR, and 13C NMR . Some compounds can also be structurally validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the molecule. For example, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be determined using various analytical techniques. For example, the yield, melting point, and NMR data can provide valuable information about the compound .科学的研究の応用

- 研究者らは、この化合物を抗結核剤として利用する可能性を探求してきました。ある研究では、興味のある化合物を含むいくつかのチエノ[2,3-d]ピリミジン-4(3H)-オンが合成され、マイコバクテリアに対してスクリーニングされました。注目すべきことに、これらの化合物のいくつかは、結核菌 H37Ra および牛型結核菌 BCGの両方に対して顕著な抗マイコバクテリア活性を示しました。 活性化合物は、細胞毒性がなく、抗結核剤としてさらなる開発に適していることを示唆しています .

抗結核活性

要約すると、この多面的な化合物は、結核との闘いにおける有望な薬剤であり、さまざまな科学分野におけるさらなる研究のための刺激的な道を提供します。 そのユニークな構造と抗菌活性は、創薬と探求のための貴重な候補となっています . 🌟

作用機序

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

The compound has been found to exhibit good antimycobacterial activity, suggesting that it has sufficient bioavailability to reach its target bacteria .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes the compound a potential candidate for the development of new antitubercular agents .

将来の方向性

生化学分析

Biochemical Properties

It has been observed that some compounds in the thienopyrimidinones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Cellular Effects

Based on the antimycobacterial activity of similar compounds, it can be inferred that it may have an impact on the cellular processes of Mycobacterium species .

Molecular Mechanism

It is likely that it interacts with biomolecules in the cell, possibly inhibiting or activating enzymes, and causing changes in gene expression .

特性

IUPAC Name |

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S/c1-13-7-9-15(10-8-13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-5-3-4-6-17(16)24/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWHDOXKZBIACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)

![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)

![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)

![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2424314.png)